N-[(E)-[(4-methylphenyl)-phenylmethylidene]amino]-3-nitrobenzamide
Overview
Description
N-[(E)-[(4-methylphenyl)-phenylmethylidene]amino]-3-nitrobenzamide is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(4-methylphenyl)-phenylmethylidene]amino]-3-nitrobenzamide typically involves the condensation reaction between 4-methylbenzaldehyde and 3-nitrobenzamide in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4-methylphenyl)-phenylmethylidene]amino]-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Oxidation: Potassium permanganate, acidic medium.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.
Major Products
Reduction: N-[(E)-[(4-methylphenyl)-phenylmethylidene]amino]-3-aminobenzamide.
Oxidation: N-[(E)-[(4-carboxyphenyl)-phenylmethylidene]amino]-3-nitrobenzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[(E)-[(4-methylphenyl)-phenylmethylidene]amino]-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Materials Science: The compound’s structural properties make it suitable for use in the development of organic semiconductors and other electronic materials.
Analytical Chemistry: It can be used as a reagent in various analytical techniques to detect and quantify specific analytes.
Mechanism of Action
The mechanism of action of N-[(E)-[(4-methylphenyl)-phenylmethylidene]amino]-3-nitrobenzamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-[(4-methylphenyl)-phenylmethylidene]amino]-3-aminobenzamide: A reduced form of the compound with an amino group instead of a nitro group.
N-[(E)-[(4-carboxyphenyl)-phenylmethylidene]amino]-3-nitrobenzamide: An oxidized form with a carboxylic acid group.
Uniqueness
N-[(E)-[(4-methylphenyl)-phenylmethylidene]amino]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse applications in various fields, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-[(E)-[(4-methylphenyl)-phenylmethylidene]amino]-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-15-10-12-17(13-11-15)20(16-6-3-2-4-7-16)22-23-21(25)18-8-5-9-19(14-18)24(26)27/h2-14H,1H3,(H,23,25)/b22-20+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUXGMDLSKFBFS-LSDHQDQOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.